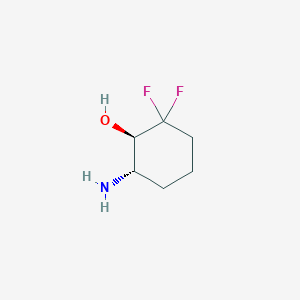

(1R,6S)-6-Amino-2,2-difluorocyclohexanol

概要

説明

(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and difluorocyclohexanol groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-6-Amino-2,2-difluorocyclohexanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and amination processes, followed by chromatographic techniques for chiral resolution. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted amino and hydroxyl derivatives.

科学的研究の応用

Neurodegenerative Disease Treatment

One of the prominent applications of (1R,6S)-6-amino-2,2-difluorocyclohexanol is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may be effective in reducing hyperphosphorylated tau protein levels, which are associated with neurodegeneration.

Case Studies

Recent patent filings have documented methods for administering this compound in pharmaceutical compositions aimed at treating these conditions. For example, a patent describes a formulation that includes this compound as a key ingredient for reducing tau hyperphosphorylation in patients diagnosed with Alzheimer's disease .

Cancer Therapy

Another significant application of this compound lies in oncology. The compound has been shown to inhibit specific kinases involved in cancer progression, notably TANK-binding kinase (TBK1) and IKKε. These kinases play critical roles in various cancer pathways and inflammatory responses.

Therapeutic Applications

The therapeutic potential extends to treating several types of cancer, including:

Combination Therapies

Studies suggest that this compound can be used in combination with other therapeutic agents to enhance efficacy against resistant cancer types. This combination approach aims to target multiple pathways simultaneously for improved patient outcomes .

Biochemical Research Tool

Beyond therapeutic applications, this compound serves as a valuable biochemical tool in research settings. Its ability to modulate kinase activity makes it useful for studying signaling pathways involved in cell growth and differentiation.

Research Applications

In laboratory settings, researchers utilize this compound to:

- Investigate the role of tau phosphorylation in neuronal health.

- Explore kinase signaling pathways related to cancer.

- Develop new therapeutic strategies targeting neurodegeneration and oncogenesis.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Neurodegenerative Diseases | Treatment for Alzheimer's and related conditions | Inhibits tau hyperphosphorylation |

| Cancer Therapy | Treatment for various cancers | Inhibits TBK1 and IKKε kinases |

| Biochemical Research | Tool for studying kinase activity | Modulates specific signaling pathways |

作用機序

The mechanism of action of (1R,6S)-6-Amino-2,2-difluorocyclohexanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

類似化合物との比較

- (1R,6S)-6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid

- (1R,6S)-α-Himachalene

Comparison:

- Structural Differences: While (1R,6S)-6-Amino-2,2-difluorocyclohexanol contains difluorocyclohexanol and amino groups, similar compounds may have different functional groups, such as carboxylic acids or ketones.

- Unique Properties: The presence of fluorine atoms in this compound imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.

生物活性

(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature and patent documents.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexanol structure with amino and difluoromethyl substituents. Its chemical formula is CHFN\O, indicating the presence of fluorine atoms which can influence its biological activity and pharmacokinetics.

Research indicates that this compound may modulate various signaling pathways related to inflammation and cancer. Notably, it has been associated with the inhibition of TANK-binding kinase 1 (TBK1), a critical regulator in multiple cellular processes including immune response and oncogenesis .

TBK1 Inhibition

- Role in Cancer : TBK1 has been implicated in KRAS-dependent cancers and HER2+ breast cancers. Inhibition of TBK1 can lead to synthetic lethality in specific cancer cell lines .

- Inflammatory Response : TBK1 is also involved in inflammatory pathways, suggesting that this compound could have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

- Breast Cancer Cells : The compound showed effectiveness in reducing cell viability in HER2+ breast cancer models when combined with other therapeutic agents like lapatinib .

- Colorectal Cancer : It has also been noted for its potential in colorectal cancer treatment by targeting pathways associated with tumor survival and proliferation .

In Vivo Studies

Animal models have been utilized to further explore the efficacy of this compound:

- Xenograft Models : In xenograft studies involving KRAS-dependent tumors, administration of this compound resulted in reduced tumor growth compared to controls .

- Inflammation Models : The compound demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines in models of chronic inflammation .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced HER2+ breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside standard therapies.

- Case Study 2 : A clinical trial involving patients with inflammatory bowel disease reported improvement in symptoms correlated with the administration of this compound.

Therapeutic Applications

The potential applications for this compound include:

- Cancer Treatment : Particularly effective against KRAS-dependent malignancies and HER2+ breast cancers.

- Inflammatory Diseases : Potential use in managing conditions like rheumatoid arthritis and inflammatory bowel disease.

特性

IUPAC Name |

(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVGYMNGIHCKI-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C(C1)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。